![molecular formula C25H23N3O4S B1684562 4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide CAS No. 894187-61-2](/img/structure/B1684562.png)
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide
Vue d'ensemble
Description
The compound “4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide” is also known as STF-118804 . It has a molecular formula of C25H23N3O4S and a molecular weight of 461.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a benzamide group, an oxazole ring, a pyridine ring, and a tosyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 461.5 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the data I retrieved.Applications De Recherche Scientifique
Acute Lymphoblastic Leukemia (ALL) Treatment
STF-118804 has been identified as an inhibitor of NAMPT, showing high efficacy in reducing cell viability in B-cell acute lymphoblastic leukemia (B-ALL) cell lines. It induces apoptosis without causing cell cycle arrest, particularly in pediatric ALL samples, with IC50 values ranging from 3.1 to 32.3 nM .
Pancreatic Cancer Research
Research has explored the role of STF-118804 in pancreatic cancer, examining its effects on cell viability and growth, metabolic impacts, and involved pathways in cellular models of pancreatic cancer .
Leukemia Stem Cell Targeting
STF-118804 targets leukemia stem cells, which are critical for the initiation and maintenance of leukemia. By targeting these cells, STF-118804 may contribute to more effective treatments that prevent relapse .
Metabolic Pathway Analysis
Studies have shown that STF-118804 can reduce energy production in certain cancer cell lines by affecting ATP and NAD+ levels, providing insights into the metabolic pathways involved in cancer cell survival .
T Cell Activation Suppression
STF-118804 has been found to suppress T cell activation upon anti-TCR stimulation, which includes anti-TCR antibody and superantigen stimulation. This suppression can be rescued by exogenous NAD+ supplementation, suggesting potential applications in immunomodulation .
Mécanisme D'action
Target of Action
STF-118804 primarily targets Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in many biochemical processes .
Mode of Action
As a highly specific NAMPT inhibitor, STF-118804 reduces the viability of most B-ALL cell lines . It works by inhibiting NAD+ synthesis from nicotinamide . This inhibition leads to a decrease in NAD levels in cells, which can impact various cellular processes .
Biochemical Pathways
The inhibition of NAMPT by STF-118804 affects the NAD salvage pathway, one of the pathways used to generate NAD in mammals . This results in decreased glucose uptake, lactate excretion, and ATP levels, leading to metabolic collapse . Additionally, STF-118804 treatment activates AMPK and inhibits mTOR pathways in cells .
Result of Action
STF-118804 has been shown to reduce the growth of pancreatic ductal adenocarcinoma (PDAC) in vitro and in vivo . It also reduces the viability and growth of different PDAC lines, as well as the formation of colonies in soft agar . In addition, STF-118804 induces leukemia cell apoptosis, including leukemia initiating (stem) cells .
Action Environment
The environment can influence the action, efficacy, and stability of STF-118804. For instance, exogenous NMN can block both the activation of the AMPK pathway and the decrease in cell viability caused by STF-118804 . Furthermore, STF-118804 has shown an additive effect in decreasing cell viability and growth when combined with chemotherapeutic agents such as paclitaxel, gemcitabine, and etoposide .
Propriétés
IUPAC Name |
4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCEZOMHBPDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.